3,4-Diiodophenol

Descripción

Contextualization within Halogenated Phenols and Organoiodine Chemistry

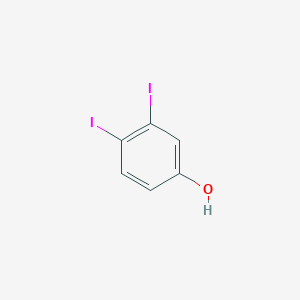

3,4-Diiodophenol is a member of the halogenated phenol (B47542) family, a class of compounds characterized by a phenol ring substituted with one or more halogen atoms. Its molecular formula is C₆H₄I₂O, consisting of a benzene (B151609) ring with a hydroxyl group and two iodine atoms at the 3 and 4 positions. vulcanchem.com The presence of two iodine atoms on the aromatic ring places it squarely within the field of organoiodine chemistry. Organoiodine compounds are notable for the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This characteristic makes iodine an excellent leaving group in various chemical reactions, a feature that is central to the utility of this compound. nih.gov

The chemistry of polyvalent iodine compounds, in particular, has seen a surge in interest due to their useful oxidizing properties and relatively benign environmental impact. nih.govacs.org While this compound itself is not a polyvalent iodine compound, it serves as a crucial precursor and building block in reactions that may involve them. The reactivity of the iodine substituents in this compound is a key factor in its synthetic applications, allowing for a range of transformations that are fundamental to modern organic chemistry.

Significance in Contemporary Organic Synthesis and Chemical Science

The primary significance of this compound in contemporary organic synthesis lies in its role as a versatile intermediate. vulcanchem.com The two iodine atoms at the 3 and 4 positions provide reactive sites for various coupling reactions and functional group transformations, enabling the construction of more complex molecules. vulcanchem.com This has made it a valuable component in the development of new pharmaceuticals, dyes, and fragrances.

In pharmaceutical research, for instance, this compound can serve as a starting material for the synthesis of potential drug candidates. vulcanchem.com Its structure allows for targeted modifications, making it a useful scaffold for creating molecules designed to interact with specific biological targets. vulcanchem.com The compound has been studied for its potential interactions with cellular processes related to oxidative stress and redox reactions. vulcanchem.com Furthermore, iodophenol derivatives have shown excellent antibacterial activity, highlighting the potential of such compounds in medicinal chemistry. researchgate.net

The physical and chemical properties of this compound are summarized in the table below, providing a clear overview of its key characteristics.

| Property | Value |

| Molecular Formula | C₆H₄I₂O vulcanchem.comguidechem.com |

| Molecular Weight | 345.90 g/mol vulcanchem.comnih.gov |

| Exact Mass | 345.83516 Da vulcanchem.comnih.gov |

| Physical State | Solid vulcanchem.com |

| pKa | 8.50±0.18 (Predicted) guidechem.com |

| XLogP3-AA | 2.9 vulcanchem.comnih.gov |

| Hydrogen Bond Donor Count | 1 vulcanchem.com |

| Hydrogen Bond Acceptor Count | 1 vulcanchem.com |

| Rotatable Bond Count | 0 vulcanchem.com |

Traditional methods for synthesizing iodophenols often involve the direct iodination of phenol, which can be achieved using various iodinating agents and reaction conditions. vulcanchem.comorgsyn.org For instance, the iodination of phenols can be carried out using iodine in combination with an oxidizing agent like hydrogen peroxide in water. scielo.br Modern synthetic strategies, however, often employ more sophisticated techniques, including metal-catalyzed reactions, to achieve better yields and regioselectivity. vulcanchem.com For example, palladium-catalyzed reactions have been developed for the synthesis of complex molecules starting from ortho-iodophenol derivatives. researchgate.net

The reactivity of iodophenols is not limited to their use as building blocks. They have also been studied in the context of environmental science, as they can be formed as disinfection by-products in drinking water. researchgate.net Research has explored methods for their deiodination, highlighting the broader relevance of understanding the chemistry of these compounds. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXQVNYRCQKLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620168 | |

| Record name | 3,4-Diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243476-86-9 | |

| Record name | 3,4-Diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diiodophenol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. While complete spectral assignments for 3,4-diiodophenol are not extensively published, a detailed analysis of its isomers and related mono-iodinated precursors provides significant insight into the expected chemical shifts and coupling constants.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound molecule, three distinct signals would be expected for the aromatic protons, in addition to the signal for the hydroxyl proton. The proton at C2 would likely appear as a doublet, coupled to the proton at C6. The proton at C5 would be a doublet of doublets, coupled to both the C6 proton and the C2 proton (meta-coupling). The proton at C6 would also be a doublet of doublets, coupled to the C5 proton and the C2 proton. The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature.

Analysis of analogs like 4-iodophenol (B32979) and 2-iodophenol (B132878) helps to predict these shifts. For instance, in 4-iodophenol, the protons adjacent to the iodine (H-3, H-5) appear downfield compared to those adjacent to the hydroxyl group (H-2, H-6) due to the deshielding effect of the halogen. magritek.com In 2-iodophenol, the proton resonances are more complex due to the varied coupling, necessitating techniques like J-resolved (JRES) experiments for full interpretation. magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals for the aromatic carbons are expected. The carbons directly bonded to the iodine atoms (C3 and C4) would exhibit significantly shifted signals due to the heavy atom effect. The carbon bearing the hydroxyl group (C1) would also have a characteristic downfield shift. Data from analogs like 3-iodophenol (B1680319) and 3,5-diiodophenol (B3025038) are useful for predicting these shifts. nih.govchemicalbook.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals, especially in complex spin systems. libretexts.org

COSY experiments would reveal the coupling relationships between adjacent protons (e.g., H5-H6). wordpress.com

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, helping to confirm the substitution pattern by linking protons to the quaternary, iodine-bearing carbons. wordpress.com

Table 1: Representative NMR Data for Iodophenol Analogs Note: Data presented is for analog compounds and serves to estimate the expected values for this compound.

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-Iodophenol | ¹H NMR (300 MHz) | CDCl₃ | 7.27 (t), 7.21 (d), 6.95 (d), 6.79 (dd), 5.01 (s, OH) | chemicalbook.comchemicalbook.com |

| 3-Iodophenol | ¹³C NMR | CDCl₃ | 155.8, 131.2, 130.6, 122.9, 114.9, 94.4 | chemicalbook.com |

| 4-Iodophenol | ¹H NMR (300 MHz) | CDCl₃ | 7.51 (d, J = 8.9 Hz, 2H), 6.61 (d, J = 8.9 Hz, 2H) | magritek.com |

| 2-Iodophenol | ¹H NMR (42.5 MHz) | CDCl₃ | 7.66 (dd), 7.23 (td), 6.93 (dd), 6.60 (td), 5.23 (s, OH) | magritek.com |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with its broadness indicating hydrogen bonding in the solid state or concentrated solutions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching and in-plane O-H bending vibrations are expected in the 1200-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of peaks between 1400 and 1600 cm⁻¹. The C-I stretching vibrations are found at lower frequencies, typically in the 400-600 cm⁻¹ range. Analysis of related compounds, such as Schiff bases derived from diiodophenols, confirms the presence of these characteristic bands. researchgate.net The NIST Chemistry WebBook provides reference spectra for phenol (B47542) and its simpler halogenated derivatives, which show these typical vibrational modes. nist.govnist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman and vice-versa. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The C-I bond, being highly polarizable, is expected to give a strong Raman signal at low wavenumbers. Studies on similar molecules like m-nitrobenzaldehyde oxime and various chlorophenols have utilized both FT-IR and FT-Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to achieve complete vibrational assignments. researchgate.netresearchgate.net This combined approach allows for a precise correlation between the observed spectral bands and the specific molecular vibrations. nih.gov

Table 2: Expected Vibrational Bands for this compound Based on Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 (Broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman (Strong) |

| O-H Bend (in-plane) | 1300 - 1400 | FT-IR |

| C-O Stretch | 1200 - 1260 | FT-IR |

| C-I Stretch | 400 - 600 | FT-IR, FT-Raman (Strong) |

Electronic Spectroscopy Studies (UV-Vis Absorption and Emission)

UV-Visible (UV-Vis) absorption and fluorescence (emission) spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl group (an auxochrome) and the iodine atoms will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. Spectrometric studies of various phenolic compounds show that the position of the absorption maxima is sensitive to pH, as deprotonation of the phenol to the phenolate (B1203915) ion alters the electronic structure of the molecule. chem-soc.si For example, the UV/Visible spectrum for 4-iodophenol shows absorption maxima around 270-280 nm. nist.gov Studies on Schiff bases derived from 4,6-diiodophenol also report characteristic absorption bands in the UV-Vis region, which are influenced by the solvent polarity. researchgate.net

Emission Spectroscopy: Simple phenols, including iodophenols, are generally poor fluorophores. nih.gov However, studies have shown that under certain conditions, such as in the presence of gold nanoparticles, iodophenols can undergo coupling reactions to form biphenol products, which are strongly fluorescent. nih.gov The emission spectrum of the product from a 4-iodophenol coupling reaction showed excellent agreement with that of pure 4,4'-biphenol, confirming the identity of the emitting species. nih.govresearchgate.net This indicates that while this compound itself may exhibit weak fluorescence, its potential reaction products could be highly emissive. The monitoring of changes in fluorescence can be a sensitive method for studying the degradation or reaction of such compounds. agriculturejournals.cz

Table 3: UV-Vis Absorption Data for Iodophenol Analogs

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-Iodophenol | Not Specified | ~270 - 280 | nist.gov |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (Schiff Base) | Dichloromethane | ~280, ~350, ~450 | researchgate.net |

| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (Schiff Base) | DMSO | ~280, ~350, ~480 | researchgate.net |

Mass Spectrometry Techniques (LRMS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Low-Resolution Mass Spectrometry (LRMS): In LRMS, this compound (C₆H₄I₂O) would show a distinct molecular ion peak (M⁺) at a nominal mass of m/z 346, corresponding to its molecular weight (345.90 g/mol ). nih.gov A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two iodine atoms (¹²⁷I is 100% abundant) and the natural abundance of ¹³C.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. elgalabwater.com This technique is ideal for analyzing volatile compounds like iodophenols or their more volatile derivatives (e.g., silylated forms). The mass spectrum of this compound would exhibit a clear molecular ion peak and several fragment ions. Expected fragmentation pathways would include the loss of iodine atoms, carbon monoxide (CO) from the phenolic ring, and other characteristic cleavages of the aromatic system. The identification of iodinated organic compounds in environmental samples has been successfully performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), which allows for the determination of accurate mass and elemental composition. researchgate.net PubChem lists a GC-MS spectrum for the isomer 2,4-diiodophenol (B1583781), which serves as a useful reference. nih.gov

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not prominently reported, the structures of several analogs provide a clear picture of the intermolecular interactions that govern the crystal packing of iodophenols.

Studies on co-crystals of 4-iodophenol reveal that its supramolecular assembly is directed by a combination of strong O-H···N hydrogen bonds and N···I halogen bonds. iucr.org Halogen bonding, where the electropositive region (σ-hole) on the iodine atom interacts with a nucleophile, is a significant directional force in the crystal packing of iodo-organic compounds. iucr.orgnih.gov

The crystal structure of a palladium(II) Schiff base complex derived from (E)-2-(((2-hydroxyethyl)imino)methyl)-4,6-diiodophenol also provides insight into the solid-state behavior of such molecules, showing unusual C-H···π interactions within its crystal lattice. researchgate.net Similarly, the crystal structure of 2-iodylphenol ethers shows that the molecules form polymeric chains in the solid state through strong intermolecular interactions between the hypervalent iodine centers. acs.org A cocrystal structure of 2-iodophenol bound to an enzyme active site shows the iodophenyl ring stacking on a flavin mononucleotide (FMN) cofactor. rcsb.org These examples collectively demonstrate that the solid-state structure of this compound would be heavily influenced by both classic hydrogen bonding from the phenol group and significant halogen bonding from the two iodine atoms, leading to a well-ordered, three-dimensional supramolecular architecture.

Theoretical and Computational Investigations of 3,4 Diiodophenol Molecular Architecture and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. scielo.org.bowikipedia.org For 3,4-diiodophenol, DFT calculations, particularly using the B3LYP hybrid functional, provide a robust framework for understanding its molecular characteristics. kuleuven.benih.gov

Geometric Optimization and Vibrational Frequencies

Geometric optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-31+G(d,p) basis set, is the first step in theoretical analysis. kuleuven.be This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular architecture. For iodine-containing compounds, effective core potentials (ECP) are often employed for the iodine atoms to account for relativistic effects and simplify calculations. kuleuven.be

Harmonic vibrational frequency calculations are subsequently performed on the optimized geometry. kuleuven.be These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true local minimum (indicated by the absence of imaginary frequencies) and they predict the infrared and Raman spectra of the molecule. rsc.org The calculated vibrational frequencies can be compared with experimental data, where available, to validate the computational model. globalresearchonline.net

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Parameter | Value (Å/°) |

|---|---|

| C-C (ring) | ~1.39 - 1.41 Å |

| C-O | ~1.36 Å |

| O-H | ~0.96 Å |

| C-I (at C3) | ~2.10 Å |

| C-I (at C4) | ~2.10 Å |

| C-C-C (ring) | ~119 - 121° |

| C-C-O | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgmasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting its electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic ring and the iodine atoms, indicating sites susceptible to nucleophilic attack. The presence of electron-withdrawing iodine atoms can influence the energies of these orbitals. rsc.org DFT calculations provide precise energies for the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap. nih.govmalayajournal.org

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential. The iodine atoms, due to the phenomenon of σ-holes, can present regions of positive electrostatic potential on their outermost surfaces, making them potential sites for interaction with nucleophiles. researchgate.net The aromatic ring itself will show a complex distribution of potentials influenced by the hydroxyl and iodo substituents.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.de It analyzes the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors) and quantifies the stabilization energy associated with these interactions. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.

NBO analysis also provides a method for calculating the natural population analysis (NPA) charges on each atom. wisc.edu This charge distribution offers a more chemically intuitive picture than other methods like Mulliken population analysis. deepdyve.com For this compound, NBO analysis would quantify the charges on the carbon, oxygen, hydrogen, and iodine atoms, providing insight into the inductive and resonance effects of the substituents. masterorganicchemistry.com

Table 3: Natural Population Analysis (NPA) Charges for this compound (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Atom | NPA Charge (e) |

|---|---|

| O | Value |

| H (hydroxyl) | Value |

| C3 | Value |

| I (on C3) | Value |

| C4 | Value |

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. consensus.appopenaccessjournals.com For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying and optimizing the geometries of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can be used to confirm that a calculated transition state correctly connects the reactants and products. consensus.app For instance, in a coupling reaction, the mechanism might involve steps like oxidative addition, transmetalation, and reductive elimination, and computational chemistry can provide detailed insights into the energetics and feasibility of each step.

Quantum Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors derived from DFT can be used to characterize the chemical behavior of this compound. rasayanjournal.co.inmdpi.com These descriptors provide a quantitative measure of various aspects of reactivity.

Global reactivity descriptors, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. researchgate.net These parameters provide a general overview of the molecule's stability and reactivity. nih.gov

Local reactivity descriptors, such as the Fukui function (f(r)), provide information about the reactivity of specific sites within the molecule. scirp.org The Fukui function can predict the most likely sites for nucleophilic, electrophilic, and radical attack. rasayanjournal.co.in For this compound, these descriptors can pinpoint which of the carbon atoms in the ring or which of the substituents are most reactive under different reaction conditions.

Table 4: Global Reactivity Descriptors for this compound (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Global Softness (S) | 1 / (2η) | Value |

Chemical Reactivity and Mechanistic Studies of 3,4 Diiodophenol

Substitution Reactions (e.g., Nucleophilic Substitution of Iodine)

The iodine atoms on the aromatic ring of 3,4-diiodophenol are susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group. wikipedia.org In the context of this compound, the iodide ions act as the leaving groups. The reactivity of the C-I bond towards nucleophilic attack is influenced by the electronic environment of the benzene (B151609) ring. The hydroxyl group (-OH) is an activating group, donating electron density to the ring, which can make direct nucleophilic aromatic substitution challenging without the presence of strong electron-withdrawing groups. wikipedia.org

However, under specific conditions, such as those involving very strong bases or the presence of a catalyst, nucleophilic substitution can occur. libretexts.org The mechanism often proceeds through an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing an iodine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the iodide ion is expelled, restoring the aromaticity of the ring.

Another possible mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which involves a highly reactive benzyne (B1209423) intermediate. libretexts.org This is more common with very strong bases. libretexts.org While specific studies detailing the nucleophilic substitution of this compound are not extensively documented in the provided results, the general principles of nucleophilic aromatic substitution on iodinated phenols are applicable. libretexts.orgmanac-inc.co.jp

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety of this compound is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Phenols, in general, are susceptible to oxidation. savemyexams.com The oxidation of this compound can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, oxidation may result in the formation of quinone-type structures. acs.orgresearchgate.net The presence of iodine atoms can influence the oxidation potential and the nature of the products formed. In some cases, the iodine atoms themselves can be displaced during oxidative processes.

Studies on the oxidation of similar iodophenols have shown that the reaction can proceed through the formation of phenoxy radicals. For example, ferrate has been shown to oxidize iodophenols, leading to the release of iodide ions which are then further oxidized to iodate (B108269) (IO3⁻). dphen1.com This suggests a pathway where the phenolic group is oxidized, leading to the cleavage of the carbon-iodine bond. dphen1.com

Reduction: The reduction of the phenolic moiety of this compound is less commonly explored in the context of its primary reactivity. However, reduction reactions targeting other parts of a molecule containing a this compound core are plausible. For instance, if other functional groups are present, they could be selectively reduced while leaving the diiodophenolic structure intact. The term reduction can also refer to the gain of electrons, and in redox reactions, if the phenolic part is oxidized, another species is simultaneously reduced. savemyexams.com

Coupling Reactions and Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki-Miyaura)

The carbon-iodine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, making it a valuable building block in organic synthesis. vulcanchem.com

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgtubitak.gov.trsioc-journal.cn this compound can participate in Sonogashira couplings, where one or both iodine atoms are substituted with an alkynyl group. The general reaction involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org The reactivity of the two iodine atoms may differ, potentially allowing for selective mono- or di-alkynylation by controlling the reaction conditions.

Table 1: Examples of Sonogashira Coupling Reactions with Iodophenols

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | YC7@Pd2+, CuI | Pyrrolidine | Water | Diarylalkyne | rsc.org |

| o-Iodophenol | Phenylacetylene/1-substituted-2-trimethylsilylacetylene | FeCl2, 1,10-phenanthroline | Cs2CO3 | Not Specified | 2-Arylbenzo[b]furans | beilstein-journals.org |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.org this compound can readily undergo Suzuki-Miyaura coupling to form biaryl structures. scientificlabs.com Similar to the Sonogashira reaction, the mechanism involves oxidative addition, transmetalation (this time from the organoboron species), and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. tandfonline.comresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Iodophenols

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Iodophenol (B32979) | Aryl boronic acids | Pd-catalyst | Not Specified | Not Specified | Hydroxybiaryls | scientificlabs.com |

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K2CO3 | Water | Biaryl | tandfonline.com |

Electrophilically Assisted Solvolysis Mechanisms

Studies on the reaction of phenols with iodinating agents in alcohols have revealed a mechanism involving electrophilically assisted solvolysis of an intermediate. acs.orgacs.orgfigshare.com While not directly on this compound, the principles can be extended. The reaction of a phenol (B47542) with an iodinating agent can lead to the formation of an iodocyclohexadienone intermediate. acs.orgresearchgate.netacs.org This intermediate can then undergo solvolysis (reaction with the solvent, e.g., methanol). acs.orgresearchgate.netacs.org This solvolysis can be assisted by an electrophile, such as I₂, which coordinates to the oxygen of the dienone, making it a better leaving group and facilitating the attack of the solvent. acs.orgacs.orgfigshare.com This pathway can compete with the rearrangement of the iodocyclohexadienone to the corresponding iodophenol. acs.orgacs.orgfigshare.com For this compound, further iodination could potentially lead to a triiodocyclohexadienone, which might then undergo such an assisted solvolysis.

Studies of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanisms of the reactions involving this compound.

In nucleophilic aromatic substitution , the key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.org Spectroscopic techniques can sometimes be used to detect these transient species.

For cross-coupling reactions , the catalytic cycle involves several organometallic intermediates. For instance, in the Suzuki-Miyaura coupling, oxidative addition of this compound to a Pd(0) catalyst forms an arylpalladium(II) iodide intermediate. libretexts.org Subsequent intermediates include the species formed after transmetalation with the boronic acid and before the final reductive elimination step. libretexts.org

In electrophilically assisted solvolysis , the 4-iodocyclohexa-2,5-dienone is a key intermediate. acs.orgresearchgate.netacs.org It has been suggested that this intermediate could be detectable by techniques like ¹H NMR spectroscopy. acs.orgacs.org

In rhodium-catalyzed reactions, rhodium-stabilized donor/acceptor carbenes have been identified as reactive intermediates in modern organic synthesis. mdpi.com

Synthesis and Exploration of 3,4 Diiodophenol Derivatives for Advanced Applications

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by their azomethine (-CH=N-) group, are synthesized through the condensation reaction of a primary amine with an active carbonyl compound, typically an aldehyde or ketone. researchgate.netresearchgate.net While direct use of 3,4-diiodophenol is less common, its structural motifs are integral to creating halogenated salicylaldehydes, which are key precursors for functionalized Schiff bases.

The synthesis generally involves refluxing a di-iodinated salicylaldehyde (B1680747) with a primary amine in an ethanol (B145695) solution. For instance, 3,5-diiodosalicylaldehyde (B1329479) can be condensed with various amines to produce highly functionalized Schiff base ligands. rasayanjournal.co.in The reaction mixture is typically heated for several hours, and upon cooling, the Schiff base product crystallizes and can be purified. rasayanjournal.co.in The purity of the resulting compounds is often confirmed by thin-layer chromatography (TLC), melting point determination, and elemental analysis. rasayanjournal.co.in These halogenated Schiff bases are stable compounds, partly due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom. nih.govnih.gov

A study detailed the synthesis of a pyridine-based Schiff base, (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2), through the condensation of 3,4-diaminopyridine (B372788) and a di-iodinated salicylaldehyde. nih.gov The structure and purity were confirmed using elemental microanalysis and mass spectrometry. nih.gov

Table 1: Examples of Synthesized Schiff Bases from Di-iodinated Phenolic Precursors

| Precursor 1 | Precursor 2 | Schiff Base Product | Key Findings | Reference |

| 3,5-diiodosalicylaldehyde | 2,6-dichloro-4-iodoaniline | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | The ligand acts as a neutral bidentate coordinator. | rasayanjournal.co.in |

| 3,5-diiodosalicylaldehyde | 4-bromo-2,6-dichlorobenzenamine | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | Forms stable complexes with various lanthanide metals. | orientjchem.org |

| 4,6-diiodosalicylaldehyde | 3,4-diaminopyridine | (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol | Exhibits an intramolecular hydrogen bond contributing to stability. | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Indoles, Oxadiazoles)

Iodophenols are valuable building blocks for constructing fused heterocyclic systems due to the reactivity of the carbon-iodine bond, which facilitates cyclization and coupling reactions.

1,3,4-Oxadiazoles: These five-membered heterocycles are of significant interest in medicinal and materials chemistry. mdpi.com A common synthetic route involves the oxidative cyclization of acylhydrazones. Molecular iodine (I₂) can be used as a transition-metal-free reagent to mediate this transformation. acs.org The process typically involves reacting an aldehyde with a hydrazide to form an acylhydrazone intermediate, which is then cyclized using iodine in the presence of a base like potassium carbonate. acs.org This method is efficient for producing a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org The incorporation of iodophenol moieties into these structures has been shown to enhance their biological activities. mdpi.com

Indoles: The synthesis of complex, fused indole (B1671886) ring systems can be achieved using iodophenol derivatives. A rhodium-catalyzed [3+2] cycloaddition reaction of N-sulfonyl-1,2,3-triazoles derived from 1-ethynyl-2-phenoxybenzene (which can be synthesized from 2-iodophenol (B132878) and a substituted alkyne) leads to the formation of tetracyclic 3,4-fused indoles. mdpi.com This method demonstrates the utility of the iodophenol precursor in creating polycyclic aromatic systems, which can serve as valuable fluorophores. mdpi.com The process is efficient and can even be performed as a one-pot synthesis, starting directly from the iodophenol-derived ether. mdpi.com

Derivatives for Coordination Chemistry and Metal Complex Formation

Schiff base derivatives of di-iodophenols are excellent chelating ligands in coordination chemistry, readily forming stable complexes with a wide array of metal ions. researchgate.net The phenolic oxygen and the imine nitrogen atoms act as donor sites, allowing the ligand to bind to a metal center in a bidentate fashion. rasayanjournal.co.in

The synthesis of these metal complexes generally involves mixing an ethanolic solution of the Schiff base ligand with an ethanolic solution of a metal salt (e.g., chlorides or nitrates of lanthanides like La(III), Pr(III), and Nd(III)). rasayanjournal.co.inorientjchem.org The mixture is then refluxed for several hours, often with the addition of a base like alcoholic ammonia (B1221849) to adjust the pH and facilitate the precipitation of the complex. rasayanjournal.co.in

The resulting complexes are typically colored, stable at room temperature, and often insoluble in common organic solvents but soluble in DMSO or DMF. orientjchem.org Characterization is performed using various spectroscopic and analytical techniques, including IR, UV-Vis, ¹H-NMR, elemental analysis, and thermal analysis. rasayanjournal.co.inorientjchem.org Infrared spectroscopy is particularly useful for confirming coordination, with a characteristic shift in the C=N stretching frequency and the appearance of a new band corresponding to the metal-oxygen (M-O) bond. rasayanjournal.co.in

Table 2: Characterization of Metal Complexes with Di-iodophenol Schiff Base Ligands

| Ligand | Metal Ion | Proposed Geometry | Analytical Techniques | Key Observation | Reference |

| 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | La(III), Pr(III), Nd(III), Sm(III), Tb(III) | Six-coordinate | IR, UV-Vis, TGA, XRD | Ligand acts as a bidentate donor. TGA confirms coordinated water molecules. | orientjchem.org |

| 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | La(III), Pr(III), Nd(III), Sm(III), Tb(III) | Six-coordinate | IR, UV-Vis, ¹H-NMR | Coordination occurs via azomethine nitrogen and hydroxyl oxygen. | rasayanjournal.co.in |

Applications as Building Blocks in Complex Organic Architectures

Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comscbt.com this compound, with its three distinct functional sites—the hydroxyl group and two iodine atoms at different positions—is a prime example of such a building block.

The hydroxyl group can undergo etherification or esterification, while the carbon-iodine bonds are susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the two iodine atoms (due to their different electronic environments) could potentially allow for sequential, site-selective functionalization.

This multi-functionality enables chemists to use this compound as a scaffold to construct intricate molecular architectures. For example, it can serve as a starting point for synthesizing polycyclic aromatic compounds, polymers, or drug candidates where the specific substitution pattern is crucial for the target molecule's properties and function. scbt.com The presence of heavy iodine atoms can also impart specific physical properties, such as increased electron density or utility in X-ray crystallography for structure determination.

Development of Functional Materials and Fluorophores

Derivatives of iodophenols are valuable in the creation of functional materials, particularly fluorescent probes and dyes (fluorophores). ncl.ac.uk The synthesis of these materials often leverages the C-I bond to build extended conjugated systems, which are essential for fluorescence.

Xanthene-based fluorophores, which are known for their bright emission and photostability, can be synthesized from iodophenol precursors. mdpi.com For example, a one-pot reaction starting from 1-ethynyl-2-phenoxybenzene (prepared via coupling of 2-iodophenol) can produce pyrrole-fused xanthene derivatives. mdpi.com These tetracyclic structures exhibit significant fluorescence, with emission wavelengths that can be tuned by altering the substituents on the aromatic rings. mdpi.com

Another approach involves incorporating iodophenol derivatives into silica (B1680970) nanoparticles. researchgate.net These fluorescent nanoparticles have applications in biological imaging due to their brightness and stability. researchgate.net Furthermore, fluorophores based on BODIPY (boron-dipyrromethene) and BOPHY backbones can be functionalized using palladium-catalyzed couplings on di-iodo starting materials, allowing them to be "clicked" onto polymers or nanoparticles to create advanced functional materials. ncl.ac.uk

Table 3: Fluorescent Properties of Xanthene Derivatives from Iodophenol Precursors

| Compound Structure | Emission Wavelength (λem) | Quantum Yield (Φ) | Precursor Type | Reference |

| Pyrrole-fused xanthene | 412 nm | 0.29 | 1-ethynyl-2-phenoxybenzene | mdpi.com |

| NO₂-substituted xanthene | 495 nm | 0.36 | 1-ethynyl-2-phenoxybenzene | mdpi.com |

| Xanthone derivative | 426 nm | 0.21 | Diaryl ether triazole | mdpi.com |

Environmental Transformation and Degradation Pathways of Diiodophenols

Formation as Disinfection By-products in Water Treatment

The formation of iodinated disinfection byproducts (I-DBPs) is an emerging issue in drinking water treatment, particularly in areas where source water contains elevated levels of iodide. nih.gov Disinfectants such as chlorine or chloramine (B81541) can oxidize naturally present iodide (I⁻) to form hypoiodous acid (HOI), a reactive iodine species. epa.gov This species can then readily react with natural organic matter (NOM), including phenolic compounds, through electrophilic substitution to form various I-DBPs. nih.gov

The reaction between iodine and phenol (B47542) in water can lead to the formation of mono-, di-, and tri-iodinated phenols. vt.edu Studies have demonstrated that the ratio of iodine to phenol is a critical factor determining the specific byproducts formed. vt.edu For instance, at certain iodine-to-phenol ratios, the formation of diiodophenols has been observed to be substantial. chemsrc.com Research on phenol degradation in high-iodide waters has specifically identified the formation of 2,4-diiodophenol (B1583781) and 2,6-diiodophenol (B1640560) as sequential products following the initial formation of 2-iodophenol (B132878) and 4-iodophenol (B32979).

While the formation of 3,4-diiodophenol is not explicitly documented in the reviewed literature, the established mechanisms for the iodination of phenol suggest that the formation of various diiodophenol isomers is possible depending on the reaction conditions, such as pH and the presence of other reactants. nih.govvt.edu The substitution pattern on the phenol ring is guided by the directing effects of the hydroxyl group, which activates the ortho and para positions. The formation of a meta-substituted product like this compound would be less favored but is not impossible, potentially arising from further iodination of 3-iodophenol (B1680319) or 4-iodophenol.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis, oxidation, and photolysis. chemsafetypro.comredalyc.org For iodophenols, these mechanisms can lead to their transformation and eventual mineralization in the environment.

Photolysis: Photodegradation is a significant abiotic pathway for many halogenated aromatic compounds present in sunlit surface waters. fishersci.ca The process for iodophenols can involve several reactions:

Photonucleophilic Substitution: In aquatic environments, particularly seawater, iodophenolic DBPs can undergo photonucleophilic substitutions. The iodine atom can be replaced by other nucleophiles present in the water, such as bromide (Br⁻), chloride (Cl⁻), or hydroxide (B78521) (OH⁻) ions. This can convert an iodophenol into its bromophenolic, chlorophenolic, or hydroxyphenolic counterparts. nih.gov

Formation of Iodo(hydro)quinones: The substitution of iodine by a hydroxyl group transforms the iodophenol into an iodo(hydro)quinone. nih.gov These products can be more toxic than the parent compound, but they may also undergo further phototransformation into less toxic products like hydroxyl-iodo(hydro)quinones. nih.gov

Carbon-Iodine Bond Cleavage: The C-I bond is relatively weak and susceptible to cleavage upon absorption of UV light, leading to deiodination. fishersci.ca

Oxidation: Chemical oxidation can also contribute to the degradation of this compound.

Ferrate(VI) Oxidation: Ferrate(VI), a strong oxidizing agent, has been shown to effectively degrade iodophenols. The process involves the initial cleavage of the C-I bond, leading to deiodination. The resulting phenolic intermediates are then further oxidized to lower molecular weight products, while the released iodide is oxidized to the non-toxic iodate (B108269) (IO₃⁻). chemicalbook.com

Ozonation: Ozone is a powerful oxidant used in water treatment that effectively degrades phenol and its chlorinated derivatives. The degradation pathway often involves the formation of intermediates like catechol, hydroquinone (B1673460), and various organic acids before eventual mineralization to CO₂. researchgate.net A similar pathway could be expected for this compound.

Biodegradation Processes and Microbial Pathways

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the removal of pollutants from the environment. nih.gov The biodegradability of a halogenated phenol is highly dependent on the type, number, and position of the halogen substituents on the aromatic ring. chemeo.com

While specific studies on the microbial degradation of this compound are not prominent in the reviewed literature, research on analogous compounds provides insight into potential pathways. A sulfidogenic consortium enriched from estuarine sediment has been shown to degrade 4-iodophenol under anaerobic conditions, with stoichiometric release of the halide. asm.org However, the same consortium was unable to degrade 2,4- and 3,4-dichlorophenol, indicating that both the type and position of the halogen are critical. asm.org

Another study identified a strain of Arthrobacter ureafaciens that degrades 4-iodophenol via a hydroquinone pathway. henrys-law.org This involves an initial hydrolytic dehalogenation to form hydroquinone, which is then subject to ring cleavage.

Furthermore, diiodophenols have been identified as metabolites in the biodegradation of other compounds. For example, 1,3-diiodophenol is a product of the Caromatic-CN cleavage of the herbicide ioxynil (B1672095) octanoate (B1194180) by bacteria such as Lysinibacillus boronitolerans and Bacillus cereus. fapesp.brresearchgate.net This indicates that dehalogenases and lyases capable of acting on di-iodinated rings exist in the environment.

Based on these findings, potential microbial degradation pathways for this compound could include:

Reductive Dehalogenation: Under anaerobic conditions, microorganisms may remove the iodine atoms, replacing them with hydrogen. This would lead to the formation of 3-iodophenol or 4-iodophenol, and subsequently phenol.

Oxidative Dehalogenation/Hydroxylation: Aerobic microbes might initiate degradation by replacing an iodine atom with a hydroxyl group, forming dihydroxybenzene intermediates (like catechol or hydroquinone derivatives) prior to aromatic ring cleavage.

Fate and Transport in Environmental Compartments

The fate and transport of a chemical in the environment are governed by its physical and chemical properties, which determine its tendency to move between air, water, and soil. europa.eu Key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant.

Data specific to this compound is limited, but properties can be estimated or compared with related compounds to predict its environmental behavior.

| Property | This compound | 2,4-Diiodophenol | 4-Iodophenol | Reference |

| Molecular Formula | C₆H₄I₂O | C₆H₄I₂O | C₆H₅IO | vulcanchem.com |

| Molecular Weight ( g/mol ) | 345.90 | 345.90 | 220.01 | vulcanchem.com |

| Physical State | Solid | Solid | Solid | vulcanchem.comlookchem.com |

| Water Solubility | Slightly soluble (predicted) | Data not available | Slightly soluble | fishersci.ca |

| Vapor Pressure (mmHg at 25°C) | Data not available | 0.00181 | 0.00616 | lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 2.9 (calculated) | 2.9 (calculated) | 2.91 | chemsrc.comvulcanchem.comlookchem.com |

Water: The low to slight water solubility of iodophenols suggests that once in an aquatic system, a portion will dissolve, while the rest may adsorb to suspended particles and sediment. fishersci.ca Its calculated LogP of 2.9 indicates a moderate tendency to partition from water into organic phases, such as the lipids of aquatic organisms, suggesting a potential for bioconcentration. vulcanchem.com

Soil: The moderate LogP value suggests that this compound will have a moderate tendency to adsorb to the organic matter fraction of soil. This would limit its mobility and leaching into groundwater. However, in soils with low organic content, migration could be more significant.

Air: The low vapor pressure of related di- and mono-iodophenols suggests that volatilization from water or moist soil surfaces is not a major transport pathway for this compound under normal environmental temperatures. lookchem.com

Identification of Environmental Metabolites and Transformation Products

The degradation of this compound in the environment will lead to the formation of various metabolites and transformation products, the nature of which depends on the degradation pathway.

Abiotic Transformation Products:

Photodegradation Products: As discussed in section 7.2, photolysis in water can lead to a range of products. Photonucelophilic substitution could yield compounds like 3-chloro-4-iodophenol , 3-bromo-4-iodophenol , or 3,4-dihydroxyphenol (catechol) . Further transformation of these could lead to the formation of iodo(hydro)quinones . nih.gov

Oxidation Products: Strong oxidation would likely lead to the cleavage of the aromatic ring, forming smaller organic acids such as muconic acid, maleic acid, fumaric acid, and ultimately oxalic acid and formic acid , as seen in the ozonation of other phenols. researchgate.net

Biotic Transformation Products (Metabolites):

Dehalogenation Products: Microbial activity could lead to the stepwise removal of iodine atoms. The primary metabolites would likely be 3-iodophenol and 4-iodophenol , followed by the formation of phenol .

Ring Cleavage Products: Following initial dehalogenation or hydroxylation, the aromatic ring would be opened by microbial dioxygenase enzymes, leading to aliphatic intermediates that are then funneled into central metabolism. nih.gov

The table below summarizes potential transformation products based on the degradation of analogous compounds.

| Degradation Pathway | Precursor Compound | Potential Transformation Product(s) | Reference |

| Photolysis | Diiodophenols | Iodo(hydro)quinones, Hydroxyl-iodo(hydro)quinones, Bromophenols, Chlorophenols | nih.gov |

| Oxidation (Ozonation) | Phenols | Catechol, Hydroquinone, Muconic acid, Oxalic acid, Formic acid | researchgate.net |

| Biodegradation (Anaerobic) | 4-Iodophenol | Phenol | asm.org |

| Biodegradation (Aerobic) | 4-Iodophenol | Hydroquinone | henrys-law.org |

| Biodegradation | Ioxynil Octanoate | 1,3-Diiodophenol, 3-Iodo-4-hydroxybenzoic acid | fapesp.brresearchgate.net |

Advanced Analytical Methodologies for 3,4 Diiodophenol Detection and Quantification

Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry

Chromatographic methods, especially when coupled with mass spectrometry (MS), represent the gold standard for the separation, identification, and quantification of 3,4-diiodophenol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the requisite resolving power, while MS provides definitive structural confirmation and high sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is particularly well-suited for analyzing thermally labile compounds like many phenols, which may degrade under the high temperatures used in GC. measurlabs.com The coupling of HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for identifying and quantifying components in complex mixtures. measurlabs.com In this technique, compounds are separated based on their affinity for the stationary and mobile phases before being ionized and detected by the mass spectrometer based on their mass-to-charge (m/z) ratio. measurlabs.com

Research on disinfection byproducts in spacecraft drinking water successfully used HPLC for the quantitative analysis of iodinated phenols. vt.edu In these studies, diiodophenols were tentatively identified based on their retention time and characteristic phenolic UV-Spectrum (254 nm). vt.edu For more definitive identification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) has been developed for the selective and sensitive detection of organic iodine compounds. acs.org This approach uses extracted ion chromatograms of the iodine ion to pinpoint the retention times of unknown organo-iodine compounds, after which MS/MS experiments provide structural information. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. asianpubs.org For phenolic compounds, a derivatization step is often employed to increase their volatility and improve chromatographic performance. Studies have demonstrated that GC-MS can effectively separate various halogenated phenols. asianpubs.org In one study, a mixture of halogenated phenols, including 4-iodophenol (B32979), was well separated and identified using GC-MS. asianpubs.org

The analysis of iodinated disinfection byproducts has confirmed the presence of diiodophenols in reaction mixtures using GC-MS, which provided characteristic mass spectra for these compounds. vt.edu The combination of retention time data and the unique fragmentation pattern from the mass spectrum allows for confident identification. vt.edu For related compounds, specific and sensitive GC-MS methods have been established using stable isotope-labeled internal standards to ensure accurate quantification. nih.gov

| Technique | Principle | Advantages for this compound | Considerations | Reference |

|---|---|---|---|---|

| HPLC-MS | Separation in liquid phase followed by mass-based detection. | Suitable for thermally labile compounds; High sensitivity and selectivity. | Mobile phase selection is critical for good separation. | measurlabs.com |

| LC-HRMS | HPLC coupled to high-resolution mass spectrometry. | Allows for selective detection of organo-iodine compounds and accurate mass measurements for formula determination. | Higher instrument cost and complexity. | acs.org |

| GC-MS | Separation in gas phase followed by mass-based detection. | Excellent separation efficiency; Provides definitive mass spectra for identification. | May require derivatization to increase volatility of the phenol (B47542) group. | vt.eduasianpubs.org |

Spectrophotometric and Spectroelectrochemical Methods

Spectrophotometric and spectroelectrochemical methods offer alternative or complementary approaches to chromatographic techniques, often providing rapid analysis and the ability to monitor reactions in real-time.

Spectrophotometric Methods: UV-Vis spectrophotometry is a fundamental analytical technique based on the absorption of light by a molecule. While spectrophotometry was used to monitor iodine concentrations during the formation of iodinated phenols, its application for direct quantification of this compound in complex mixtures is limited by poor selectivity. vt.edu Phenolic compounds exhibit a characteristic UV spectrum, but many different phenols absorb in the same region, leading to spectral overlap. vt.edu However, spectrophotometry is valuable for studying the binding interactions of halophenols, including 4-iodophenol, with biomolecules like the enzyme dehaloperoxidase, where changes in the heme spectrum upon substrate binding can be monitored. nih.gov

Spectroelectrochemical Methods: Spectroelectrochemistry combines spectroscopic and electrochemical measurements to provide information about a substance's properties as it undergoes electrochemical reactions. This approach allows for in-situ characterization of redox states. researchgate.net Techniques like electrochemical surface-enhanced Raman scattering (EC-SERS) have been used to monitor the redox behavior of conducting polymers and have been proposed for the detection of oxidants. researchgate.net Raman spectroelectrochemistry has been used for qualitative studies on conductive polymers, revealing that Raman intensity is heavily dependent on their redox states. researchgate.net Such a technique could potentially be adapted to monitor the electrochemical oxidation of this compound, providing both electrochemical and structural (vibrational) information simultaneously.

| Method | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light by the analyte. | Studying binding interactions with proteins; Monitoring overall reaction progress rather than specific quantification in mixtures. | vt.edunih.gov |

| Spectroelectrochemistry (e.g., EC-SERS) | Combines spectroscopy (like Raman) with electrochemistry to study a sample as a function of applied potential. | In-situ monitoring of the redox behavior of this compound; Providing structural information of electrochemically generated intermediates. | researchgate.net |

Development of Selective Detection Probes

The development of chemosensors or probes that provide a measurable response—typically colorimetric or fluorescent—upon selectively binding to a target analyte is a rapidly growing field of analytical chemistry. While specific probes designed exclusively for this compound are not widely reported, the underlying design principles have been extensively demonstrated for other analytes using diiodophenol moieties as key structural components.

The design of fluorescent probes often relies on photophysical processes such as Photo-induced Electron Transfer (PET), Fluorescence Resonance Energy Transfer (FRET), or Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org A change in the fluorescence signal (e.g., "turn-on" or "turn-off") occurs when the probe interacts with the analyte. rsc.org

For instance, a chemosensor developed for tryptamine (B22526) and fluoride (B91410) ions was synthesized from a diiodo salicylaldehyde (B1680747) derivative, which contains a diiodophenol unit. lupinepublishers.comtsijournals.com This probe functions via an ESIPT mechanism; in its free state, the probe displays dual emission bands, but upon binding to the analyte, the proton transfer is inhibited, leading to a strong enhancement in a single fluorescence band. lupinepublishers.comtsijournals.com Similarly, a fluorescent probe for hydrogen peroxide, Peroxyfluor-1, was synthesized from 3-iodophenol (B1680319), which was then further iodinated to create a diiodofluoran structure. nih.gov This probe is non-fluorescent until it reacts with hydrogen peroxide, which cleaves boronate protecting groups to release the highly fluorescent fluorescein (B123965) product. nih.gov These examples highlight how the diiodophenol scaffold can be integrated into molecular architectures to create highly selective and sensitive optical probes.

| Mechanism | Description | Example Application | Reference |

|---|---|---|---|

| Excited-State Intramolecular Proton Transfer (ESIPT) | A proton is transferred within the molecule in the excited state, leading to dual emission. Analyte binding can inhibit this process, changing the fluorescence output. | A probe containing a diiodophenol moiety used ESIPT to detect tryptamine and fluoride ions. | lupinepublishers.comtsijournals.com |

| Reaction-Based Sensing | The probe undergoes a specific chemical reaction with the analyte, which transforms it from a non-fluorescent (or non-colored) state to a fluorescent (or colored) one. | A probe synthesized from an iodophenol derivative detects hydrogen peroxide via cleavage of boronate esters. | nih.gov |

| Photo-induced Electron Transfer (PET) | Electron transfer between a receptor and a fluorophore quenches fluorescence. Analyte binding to the receptor blocks PET, restoring fluorescence. | A general and powerful mechanism widely used for detecting various ions and molecules. | rsc.org |

Trace Analysis Methodologies

Detecting phenolic compounds, which are often considered pollutants, at trace levels (sub-ppb) in environmental samples like water is a significant analytical challenge. asianpubs.org Trace analysis of this compound typically requires a preconcentration step to increase the analyte's concentration to a level that is within the detection limits of the analytical instrument. asianpubs.orguma.es

Several sample preparation and extraction techniques are employed for this purpose:

Liquid-Liquid Microextraction (MLLE): This method uses a small volume of an immiscible organic solvent to extract analytes from a larger volume of an aqueous sample. The U.S. EPA Method 551.1, for example, uses MLLE with a solvent like methyl tert-butyl ether for the analysis of disinfection byproducts by GC with an electron capture detector (GC/ECD). gnest.org

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes adsorb onto the fiber and are then thermally desorbed directly into the GC inlet. gnest.org SPME-GC/MS methods have been successfully used to identify various disinfection byproducts at nanogram-per-liter levels. gnest.org

Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger amount of sorbent material (polydimethylsiloxane), allowing for higher enrichment of analytes. gnest.org

Following preconcentration, analysis is performed using highly sensitive instrumentation, most commonly GC-MS or GC-ECD. gnest.org The electron capture detector is particularly sensitive to halogenated compounds, making it suitable for iodinated phenols. Immunoassays, which use the high specificity of antibody-antigen binding, also represent a powerful tool for trace analysis due to their characteristic high sensitivity and selectivity. uma.es

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Regioselective Functionalization

The precise functionalization of the 3,4-diiodophenol scaffold is critical for synthesizing complex molecules and is an area of active research. Future work is focused on developing highly regioselective and efficient synthetic methods that go beyond traditional approaches.

Current research into the synthesis of functionalized phenols often relies on transition-metal-catalyzed coupling reactions. d-nb.info For instance, copper-catalyzed methods have been developed for the hydroxylation of diaryliodoniums to generate diversely functionalized phenols under mild conditions, avoiding the need for strong bases or expensive noble-metal catalysts. rsc.org Similarly, palladium-catalyzed reactions are a powerful tool for C-H functionalization. researchgate.net However, achieving meta-selectivity remains a significant challenge, as common ortho-directing group strategies are not applicable. wikipedia.org

Emerging strategies aim to overcome these limitations. The development of new reagents and catalytic systems is a key trend. For example, a recently developed palladium-catalyzed method uses benzaldehyde (B42025) oxime as a hydroxide (B78521) surrogate to prepare complex phenols from aryl halides under mild conditions, a technique that could be adapted for diiodophenols. chemistryviews.org Another approach involves the directed ortho-lithiation of O-aryl carbamates, which, combined with ipso-iododesilylation, provides a high-yield entry to specific o-iodo- and o,o'-diiodophenols that are otherwise difficult to obtain. researchgate.net Research into the synthesis of functionalized benzo[b]furans and 4-halo-1H-indoles from 2,3-dihalophenol precursors highlights the utility of dihalo-systems as versatile building blocks. researchgate.netacs.org These methods, involving key steps like the Smiles rearrangement and Sonogashira coupling, could be conceptually extended to this compound to create a wide variety of regioselectively functionalized products. researchgate.net

Future research will likely focus on:

Catalyst Design: Developing novel ligands and metal catalysts (e.g., based on palladium, copper, or ruthenium) that can differentiate between the two iodine substituents and the various C-H positions on the this compound ring. researchgate.netwikipedia.org

One-Pot Reactions: Designing tandem or one-pot reaction sequences that allow for multiple, selective transformations on the diiodophenol core, increasing synthetic efficiency. researchgate.net

Enzymatic Catalysis: Exploring biocatalysts, such as laccase, which can oxidize iodide to reactive iodine, for the direct and selective iodination or functionalization of phenolic compounds under environmentally benign conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing deep mechanistic insights.

Density Functional Theory (DFT) is widely used to study halogenated phenols. researchgate.net Calculations can determine molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. kuleuven.bersc.org For example, DFT calculations have been used to investigate the degradation mechanisms of halogenated phenols by hydroxyl radicals, revealing that ·OH-addition channels are generally more favorable than proton-coupled electron-transfer (PCET) pathways in the gas phase. rsc.org Such models can predict the atmospheric lifetime and transport of these compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. By correlating quantum chemical descriptors and properties like the octanol-water partition coefficient (logP) with biological activity, QSAR can estimate the toxicity of halogenated phenols. researchgate.net

Future directions in the computational modeling of this compound will likely involve:

Multi-scale Modeling: Combining quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the larger environment (QM/MM methods) to simulate complex processes like enzyme-substrate interactions or behavior in solvent. biorxiv.org

Machine Learning and AI: Developing machine learning models trained on large datasets of experimental and computational data to rapidly predict toxicity, reactivity, and material properties, accelerating the discovery of new applications and the assessment of environmental risk.

Reaction Dynamics Simulations: Moving beyond static models to perform ab initio molecular dynamics simulations to map out entire reaction pathways, identify transition states, and calculate reaction rates with high accuracy. This can provide detailed mechanistic insights into its synthesis and degradation. rsc.org

Crystal Structure Prediction: Using computational protocols to predict the stable crystal packing of this compound and its derivatives, which is crucial for understanding solid-state properties relevant to materials science. researchgate.netacs.org

Table 1: Examples of Computational Methods Applied to Halogenated Phenols

| Computational Method | Application/Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, proton affinities, HOMO/LUMO energies, reaction mechanisms with radicals. | Predicting reactivity, degradation pathways, and electronic properties. | kuleuven.bersc.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing relationships between molecular structure and acute toxicity. | Estimating potential toxicity to organisms. | researchgate.net |

| Molecular Docking | Investigating binding modes and affinities with proteins (e.g., transthyretin, P450 enzymes). | Understanding biological interactions and potential endocrine-disrupting effects. | biorxiv.orgresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating enzymatic reaction mechanisms, such as hydroxylation by P450 peroxygenases. | Providing detailed insight into biocatalytic and biodegradation pathways. | biorxiv.org |

Exploration in Materials Science and Optoelectronics

While the direct application of this compound in materials science is not yet widespread, its structural motifs are of growing interest. The presence of heavy iodine atoms and a functionalizable phenol (B47542) group makes it a potentially valuable building block for advanced materials.

Iodinated aromatic compounds are known for their ability to form halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly of molecules in crystal engineering. This principle is fundamental to the design of molecular crystals with specific properties. acs.org For instance, studies on cyclometalated platinum(II) complexes have shown that intermolecular C–I···Cl–Pt halogen bonds can be key structure-directing interactions, influencing the phosphorescent properties of the resulting material. acs.org

Furthermore, iodophenols can serve as precursors in the synthesis of larger, functional molecules. Research has shown that 4-iodophenol (B32979) can be used to synthesize fluoranthene (B47539) derivatives, which are investigated as potential candidates for blue organic light-emitting diodes (OLEDs) due to their thermal stability and high photoluminescence quantum yields. rsc.org

Emerging trends in this area include:

Halogen-Bonded Materials: Systematically using this compound as a building block to construct co-crystals and organic frameworks where the strength and directionality of iodine-centered halogen bonds are exploited to create materials with tailored electronic, optical, or porous properties.

Functional Polymers: Incorporating this compound into polymer backbones. The iodine atoms could serve as sites for post-polymerization functionalization, or they could impart specific properties such as high refractive index or X-ray attenuation, building on the known use of polyiodoorganic compounds as X-ray contrast agents. wikipedia.orgtandfonline.com

Semiconducting Organic Crystals: Investigating the charge transport and mechanical properties of single crystals derived from this compound, as the flexibility and performance of organic semiconductors are highly dependent on molecular packing and intermolecular interactions. researchgate.net

Mechanistic Insights into Biological and Environmental Interactions

Understanding how this compound interacts with living systems and behaves in the environment is crucial for assessing its toxicological profile and ecological impact.

Biological Interactions: Research on halogenated phenols has revealed significant interactions with key biological proteins. For example, various halogenated phenols have been shown to bind to transthyretin (TTR), a transport protein for thyroxine, suggesting a potential for endocrine disruption. researchgate.net Future studies could use multispectral analysis and molecular docking to specifically elucidate the binding mechanism of this compound with TTR and other nuclear receptors. researchgate.net

Enzymatic systems are another key area. Certain microbial enzymes have evolved to degrade halogenated pollutants. Flavin-dependent monooxygenases, like HadA from Ralstonia pickettii, can catalyze the dehalogenation and hydroxylation of various halogenated phenols. nih.gov In-depth mechanistic studies, combining structural biology, site-directed mutagenesis, and kinetic analysis, can reveal how the enzyme recognizes and breaks down substrates like this compound. nih.gov Conversely, cytochrome P450 enzymes can be involved in the metabolism of these compounds, and recent studies have uncovered novel dehalogenation activities in P450 peroxygenases towards di-halogenated phenols. biorxiv.org Elucidating these metabolic pathways is essential for understanding both detoxification and potential bioactivation.

Environmental Interactions: The environmental fate of organoiodine compounds is a field of growing concern due to limited available data. wikipedia.org Research indicates that iodinated phenols can be formed as disinfection byproducts (DBPs) in water treatment processes, particularly when iodide-containing waters are treated with oxidants like peracetic acid. acs.orgnih.gov The biotic formation of iodinated organic compounds, mediated by iodide-oxidizing bacteria, has also been observed in the treatment of industrial wastewater. researchgate.netnih.gov

Future research should focus on:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of this compound in soil and water systems under both aerobic and anaerobic conditions. wikipedia.org

DBP Formation Kinetics: Developing kinetic models to predict the formation potential of this compound and related compounds during various water disinfection scenarios, which is critical for optimizing treatment technologies to minimize toxic byproducts. acs.orgnih.gov

Interaction with Natural Organic Matter (NOM): Investigating how this compound sorbs to and interacts with NOM in soils and sediments, as this is a key factor controlling its mobility, bioavailability, and long-term environmental fate. openaccessgovernment.org

Interdisciplinary Research with Analytical and Environmental Sciences